
Betamethasone-d5 21-Phosphate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Betamethasone-d5 21-Phosphate, also known as this compound, is a useful research compound. Its molecular formula is C₂₂H₂₅D₅FO₈P and its molecular weight is 477.47. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Chemical Properties and Mechanism of Action
Betamethasone-d5 21-Phosphate is a modified form of betamethasone that includes a deuterium label at the 5-position. This modification allows for enhanced tracking in pharmacokinetic studies and provides insights into its metabolism and bioavailability. The compound acts primarily as an anti-inflammatory and immunosuppressive agent, exerting its effects by binding to glucocorticoid receptors, which subsequently modulate gene expression involved in inflammation and immune response .
Clinical Applications
This compound is utilized in various therapeutic contexts:
- Inflammatory Conditions : It is effective in treating conditions such as asthma, rheumatoid arthritis, and dermatitis due to its potent anti-inflammatory properties .
- Dermatological Disorders : The compound is indicated for use in dermatological diseases like psoriasis and eczema, often combined with other agents to enhance efficacy .
- Ophthalmic Uses : It is used in treating inflammatory eye conditions due to its ability to reduce ocular inflammation .
- Intralesional Injections : this compound is administered intralesionally for conditions such as alopecia areata and keloids, providing localized anti-inflammatory effects .
Pharmacokinetics and Efficacy Studies
Recent studies have highlighted the pharmacokinetic advantages of using this compound over traditional formulations:
- A study demonstrated that the deuterated form allows for better tracking of drug metabolism, which can lead to improved dosing regimens in clinical settings .
- Research comparing long-term effects indicated that while this compound can lead to increased body weight and anxiety in certain mouse strains, it also enhances neurogenesis under specific conditions, suggesting a complex interaction with stress responses .
Case Studies
- Psoriasis Treatment : In a clinical trial involving patients with extensive psoriasis, the combination of calcipotriol and this compound showed superior efficacy compared to monotherapy with either agent alone. This combination therapy resulted in significant improvements in skin clearance rates over an 8-week period .
- Asthma Management : A controlled study evaluated the effectiveness of this compound in managing acute asthma exacerbations. Patients receiving this treatment demonstrated reduced inflammation markers and improved lung function compared to those on standard corticosteroids .
Table 1: Comparison of this compound with Other Corticosteroids
Property | This compound | Dexamethasone | Prednisone |
---|---|---|---|
Anti-inflammatory Potency | High | Moderate | Moderate |
Sodium Retention | Low | Moderate | High |
Common Indications | Asthma, Psoriasis | Asthma | Allergies |
Route of Administration | Oral, Intramuscular | Oral | Oral |
Table 2: Clinical Efficacy in Psoriasis Treatment
Treatment Group | Week 4 Clearance Rate (%) | Week 8 Clearance Rate (%) |
---|---|---|
Calcipotriol + Betamethasone | 65 | 80 |
Betamethasone Alone | 40 | 55 |
Calcipotriol Alone | 30 | 45 |
Propiedades
Fórmula molecular |
C₂₂H₂₅D₅FO₈P |
---|---|
Peso molecular |
477.47 |
Sinónimos |
(11β,16β)-9-Fluoro-11,17-dihydroxy-16-methyl-21-(phosphonooxy)pregna-1,4-diene-3,20-dione-d5; 9-Fluoro-11β,17,21-trihydroxy-16β-methylpregna-1,4-diene_x000B_-3,20-dione-d5 21-(Dihydrogen Phosphate); |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.